molecular formula C12H10N4O2 B183284 Nicotinaldehyde (4-nitrophenyl)hydrazone CAS No. 6294-58-2

Nicotinaldehyde (4-nitrophenyl)hydrazone

Cat. No. B183284
CAS RN: 6294-58-2
M. Wt: 242.23 g/mol
InChI Key: TUBWURJHWJLTBN-NTEUORMPSA-N
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Description

Nicotinaldehyde (4-nitrophenyl)hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 4-NPH and is a derivative of nicotinaldehyde. The purpose of

Mechanism Of Action

The mechanism of action of Nicotinaldehyde (4-nitrophenyl)hydrazone is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. It has also been shown to exhibit fluorescence properties, which can be utilized for the detection of metal ions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Nicotinaldehyde (4-nitrophenyl)hydrazone. However, it has been shown to exhibit low toxicity levels in vitro studies. It is important to note that this compound should not be used for drug usage or dosage due to the lack of information on its effects on living organisms.

Advantages And Limitations For Lab Experiments

One of the main advantages of Nicotinaldehyde (4-nitrophenyl)hydrazone is its potential applications in various fields, including analytical chemistry and material science. It is also relatively easy to synthesize and has low toxicity levels. However, one of the limitations of this compound is the lack of information on its effects on living organisms, which limits its potential applications in the field of medicine.

Future Directions

There are several future directions for the research of Nicotinaldehyde (4-nitrophenyl)hydrazone. One potential direction is the development of new synthetic methods for this compound. Another direction is the investigation of its potential applications in the field of medicine. Further studies are needed to determine the effects of this compound on living organisms and to explore its potential as a therapeutic agent. Additionally, the development of new methods for the detection of metal ions using Nicotinaldehyde (4-nitrophenyl)hydrazone could also be a potential future direction for research.
Conclusion:
In conclusion, Nicotinaldehyde (4-nitrophenyl)hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Nicotinaldehyde (4-nitrophenyl)hydrazone have been discussed in this paper. Further research is needed to explore the potential applications of this compound in various fields.

Synthesis Methods

Nicotinaldehyde (4-nitrophenyl)hydrazone can be synthesized by the reaction of nicotinaldehyde with 4-nitrophenylhydrazine in the presence of a suitable catalyst. The reaction takes place at a temperature of around 80-100°C and in the presence of a solvent such as ethanol. The product obtained is a yellow crystalline solid that is soluble in organic solvents.

Scientific Research Applications

Nicotinaldehyde (4-nitrophenyl)hydrazone has been widely used in scientific research due to its potential applications in various fields. It has been used as a reagent for the determination of various metal ions such as copper, nickel, and cobalt. It has also been used as a fluorescent probe for the detection of Hg2+ ions. In addition, it has been used as a ligand in the synthesis of various metal complexes.

properties

CAS RN

6294-58-2

Product Name

Nicotinaldehyde (4-nitrophenyl)hydrazone

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

4-nitro-N-[(E)-pyridin-3-ylmethylideneamino]aniline

InChI

InChI=1S/C12H10N4O2/c17-16(18)12-5-3-11(4-6-12)15-14-9-10-2-1-7-13-8-10/h1-9,15H/b14-9+

InChI Key

TUBWURJHWJLTBN-NTEUORMPSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-]

SMILES

C1=CC(=CN=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CN=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-]

Other CAS RN

6294-58-2

solubility

2.3 [ug/mL]

Origin of Product

United States

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